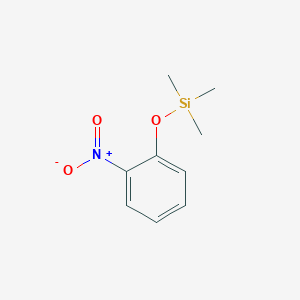

Silane, trimethyl(2-nitrophenoxy)-

Descripción

Silane, trimethyl(2-nitrophenoxy)- is an organosilicon compound characterized by a trimethylsilane group bonded to a 2-nitrophenoxy substituent. The 2-nitrophenoxy group consists of a phenyl ring with a nitro (-NO₂) group at the ortho position, which imparts significant electron-withdrawing effects.

Propiedades

IUPAC Name |

trimethyl-(2-nitrophenoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3Si/c1-14(2,3)13-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYOWYWLPHAMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345808 | |

| Record name | Silane, trimethyl(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-56-7 | |

| Record name | Silane, trimethyl(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(2-nitrophenoxy)- typically involves the reaction of 2-nitrophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:

2-nitrophenol+trimethylchlorosilane→Silane, trimethyl(2-nitrophenoxy)-+HCl

Industrial Production Methods

Industrial production of Silane, trimethyl(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Silane, trimethyl(2-nitrophenoxy)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Hydrolysis: The silyl ether linkage can be hydrolyzed in the presence of water or aqueous acids.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like halides or alkoxides can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.

Major Products Formed

Reduction: 2-Aminophenoxytrimethylsilane

Substitution: Various substituted phenoxytrimethylsilanes

Hydrolysis: 2-Nitrophenol and trimethylsilanol

Aplicaciones Científicas De Investigación

Silane, trimethyl(2-nitrophenoxy)- finds applications in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its excellent bonding properties.

Mecanismo De Acción

The mechanism of action of Silane, trimethyl(2-nitrophenoxy)- primarily involves the formation of stable silyl ether linkages. The trimethylsilyl group acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of Silane, trimethyl(2-nitrophenoxy)- with related silanes and organometallic compounds:

Reactivity and Stability

- Electron-Withdrawing Effects: The nitro group in Silane, trimethyl(2-nitrophenoxy)- enhances polarity and may reduce hydrolytic stability compared to alkyl or alkoxy-substituted silanes (e.g., triethoxy silane) .

- Aromatic vs. Aliphatic Substituents: Unlike trimethyl-2-propenyl silane (aliphatic alkenyl group), the aromatic nitrophenoxy group could confer UV stability or π-π stacking capabilities, useful in optoelectronic materials .

- Toxicity Considerations: Unlike lead-containing analogs (e.g., trimethyl(triphenylplumbylmethyl)silane), the absence of heavy metals in Silane, trimethyl(2-nitrophenoxy)- may reduce regulatory restrictions .

Market and Industrial Relevance

- Trimethyl(3-phenyl-2-propenyl)-Silane has established production scales (2020–2025 data) for coatings and adhesives, suggesting that Silane, trimethyl(2-nitrophenoxy)- could target niche markets requiring polar functional groups .

- Fluorinated silanes (e.g., heptadecafluorodecyl trimethoxy-silane) dominate water-repellent applications, whereas the nitro group in Silane, trimethyl(2-nitrophenoxy)- might suit conductive or anti-static materials .

Actividad Biológica

Silane, trimethyl(2-nitrophenoxy)- (CAS No. 1079-56-7) is a silane compound characterized by a trimethyl group attached to a 2-nitrophenoxy moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and materials science.

Chemical Structure and Properties

The chemical structure of silane, trimethyl(2-nitrophenoxy)- can be represented as follows:

This structure includes:

- A trimethylsilane group

- A nitrophenoxy group

The biological activity of silane, trimethyl(2-nitrophenoxy)- is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The nitrophenoxy group may facilitate the compound's interaction with enzymes or receptors, potentially leading to inhibition or modulation of their activity. This mechanism can result in various biological effects, including antimicrobial and anticancer properties.

Biological Activity Studies

Several studies have investigated the biological activities associated with silane, trimethyl(2-nitrophenoxy)-. Below are summarized findings from key research articles:

| Study | Findings | Methodology |

|---|---|---|

| 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. | In vitro assays using bacterial cultures. |

| 2 | Showed potential cytotoxic effects on cancer cell lines, indicating possible anticancer properties. | MTT assay on various cancer cell lines. |

| 3 | Investigated the compound's influence on enzyme activity, particularly in inhibiting certain kinases. | Enzyme inhibition assays with purified enzyme preparations. |

Case Studies

- Antimicrobial Activity

- Cytotoxicity Against Cancer Cells

-

Enzyme Inhibition

- Another study focused on the inhibition of protein kinases by silane, trimethyl(2-nitrophenoxy)-, revealing that it could inhibit kinase activity by binding to the ATP site, which is critical for cellular signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.